Rel-(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid
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Overview
Description
rac-(1R,3R)-3-amino-1-methylcyclopentane-1-carboxylic acid is a chiral compound with significant interest in various scientific fields It is characterized by its unique cyclopentane ring structure, which includes an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-amino-1-methylcyclopentane-1-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to produce the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and specialized catalysts to achieve high yields and purity. The reaction conditions are carefully controlled to maintain the stereochemistry and prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-amino-1-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,3R)-3-amino-1-methylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-amino-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
- rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid
Uniqueness
rac-(1R,3R)-3-amino-1-methylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,3S)-3-amino-1-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-5(8)4-7/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
InChI Key |
SPEYRPPFKLWNOK-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C1)N)C(=O)O |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)O |
Origin of Product |
United States |
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